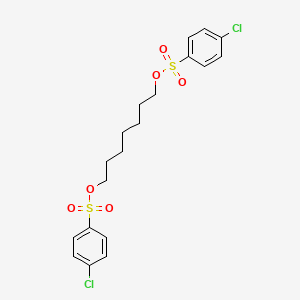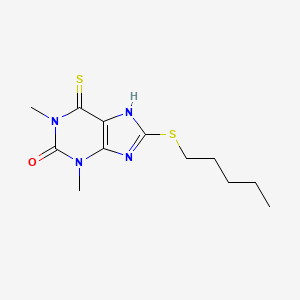
Theophylline, 8-pentylthio-6-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 8-pentylthio-6-thio-, is a chemical compound that belongs to the class of xanthine derivatives. Xanthines are known for their stimulant effects on the central nervous system and their ability to relax smooth muscles, particularly in the bronchial airways. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of pentylthio and thio groups to theophylline’s structure potentially modifies its pharmacological properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of theophylline, 8-pentylthio-6-thio-, involves several steps. One common method starts with theophylline as the base compound. The introduction of the pentylthio group can be achieved through a nucleophilic substitution reaction, where a pentylthiol reacts with a halogenated derivative of theophylline. The thio group can be introduced through a similar substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of theophylline, 8-pentylthio-6-thio-, would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Theophylline, 8-pentylthio-6-thio-, can undergo various chemical reactions, including:
Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pentylthio and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with fewer sulfur atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Theophylline, 8-pentylthio-6-thio-, has several scientific research applications:
Chemistry: Used as a model compound to study the effects of thio and pentylthio substitutions on xanthine derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions where xanthine derivatives are beneficial.
Mecanismo De Acción
The mechanism of action of theophylline, 8-pentylthio-6-thio-, is likely similar to that of theophylline. It may act as a phosphodiesterase inhibitor, increasing the levels of cyclic AMP in cells, leading to bronchodilation and other effects. The addition of pentylthio and thio groups may alter its binding affinity and specificity for molecular targets, potentially enhancing or modifying its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A well-known xanthine derivative used in respiratory therapy.
Caffeine: Another xanthine derivative with stimulant effects.
Theobromine: Found in chocolate, similar in structure and effects to theophylline.
Uniqueness
Theophylline, 8-pentylthio-6-thio-, is unique due to the presence of pentylthio and thio groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. These modifications can potentially lead to improved therapeutic effects or reduced side effects.
Propiedades
Número CAS |
4791-37-1 |
|---|---|
Fórmula molecular |
C12H18N4OS2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-pentylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(17)16(3)10(8)18/h4-7H2,1-3H3,(H,13,14) |
Clave InChI |
JZZUDDHWRDPDEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


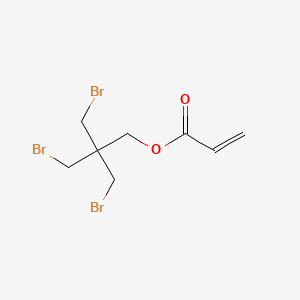
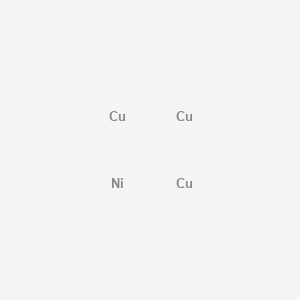
![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
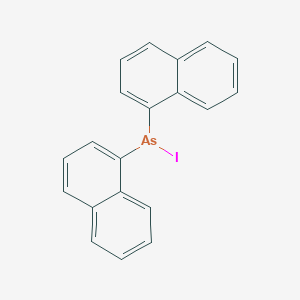

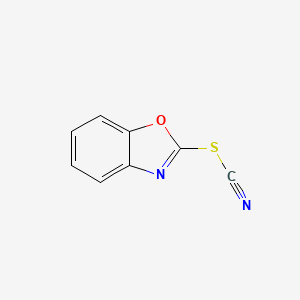
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

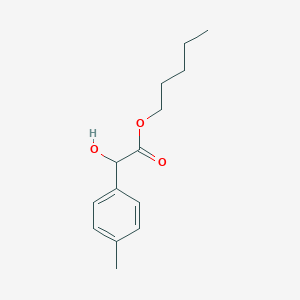
![[(E)-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]urea](/img/structure/B14735999.png)
